(2-methylphenyl)methanesulfonyl Chloride
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Overview
Description
(2-methylphenyl)methanesulfonyl chloride, also known as o-tolylmethanesulfonyl chloride, is an organic compound with the molecular formula C8H9ClO2S. It is a derivative of methanesulfonyl chloride, where the sulfonyl chloride group is attached to a 2-methylphenyl group. This compound is commonly used in organic synthesis as a reagent for introducing the methanesulfonyl group into various substrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-methylphenyl)methanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 2-methylphenol (o-cresol) with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is then converted to the sulfonyl chloride by treatment with thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. This method is efficient and produces high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
(2-methylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Elimination Reactions: It can undergo elimination reactions to form sulfene intermediates, which can further react with nucleophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Common solvents include dichloromethane, tetrahydrofuran, and acetonitrile.
Catalysts: Bases such as pyridine or triethylamine are often used to facilitate the reactions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonate Thioesters: Formed by reaction with thiols.
Scientific Research Applications
(2-methylphenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of various sulfonamide and sulfonate derivatives, which are important intermediates in organic synthesis.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for further functionalization.
Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those containing sulfonamide moieties, which are known for their antibacterial and anti-inflammatory properties.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-methylphenyl)methanesulfonyl chloride involves the formation of a highly reactive sulfene intermediate through an E1cb elimination process. This intermediate can then react with various nucleophiles to form the corresponding sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: The parent compound, which lacks the 2-methylphenyl group.
p-Toluenesulfonyl chloride: A similar compound where the sulfonyl chloride group is attached to a p-tolyl group instead of a 2-methylphenyl group.
Uniqueness
(2-methylphenyl)methanesulfonyl chloride is unique due to the presence of the 2-methylphenyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This structural feature can lead to different reaction outcomes compared to its analogs .
Properties
IUPAC Name |
(2-methylphenyl)methanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-7-4-2-3-5-8(7)6-12(9,10)11/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMREUGSHNSYBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375280 |
Source
|
Record name | (2-methylphenyl)methanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92614-55-6 |
Source
|
Record name | (2-methylphenyl)methanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methylphenyl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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